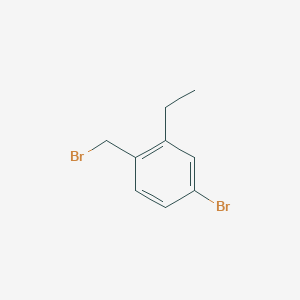![molecular formula C18H23ClN2O B8637552 Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- CAS No. 100833-47-4](/img/structure/B8637552.png)
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- typically involves the reaction of 3-chloropyridazine with 4-(octyloxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while oxidation might produce a pyridazinone.
科学研究应用
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and octyloxyphenyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved are still under investigation and may vary depending on the specific context.
相似化合物的比较
Similar Compounds
3-Chloro-6-[4-(methoxy)phenyl]pyridazine: Similar structure but with a methoxy group instead of an octyloxy group.
3-Chloro-6-[4-(ethoxy)phenyl]pyridazine: Similar structure but with an ethoxy group instead of an octyloxy group.
3-Chloro-6-[4-(butoxy)phenyl]pyridazine: Similar structure but with a butoxy group instead of an octyloxy group.
Uniqueness
The uniqueness of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- lies in its octyloxy group, which imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications where these properties are desirable.
属性
CAS 编号 |
100833-47-4 |
|---|---|
分子式 |
C18H23ClN2O |
分子量 |
318.8 g/mol |
IUPAC 名称 |
3-chloro-6-(4-octoxyphenyl)pyridazine |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-14-22-16-10-8-15(9-11-16)17-12-13-18(19)21-20-17/h8-13H,2-7,14H2,1H3 |
InChI 键 |
FFAFZVUERJNZRC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-7-carbaldehyde](/img/structure/B8637471.png)




![3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B8637493.png)


![Ethyl 8-hydroxy-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8637511.png)

![Tert-butyl 5-amino-3-[(3,5-dimethoxyphenyl)methoxy]pyrazole-1-carboxylate](/img/structure/B8637525.png)



